1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one belongs to the class of pyrrolidin-2-one derivatives. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry. In particular, this compound has been explored as a potential acetylcholinesterase (AChE) inhibitor. []
The synthesis of 1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one is outlined in the research paper titled "Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors." [] While the specific synthetic route for this compound is not explicitly detailed in the paper, the general approach involves a multi-step synthesis using commercially available starting materials and established chemical transformations. The paper emphasizes rational design and exploration of chemical space around lead compounds like donepezil, a known AChE inhibitor, to develop novel molecules with improved properties. []
The molecular structure of 1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one consists of a pyrrolidin-2-one ring substituted at the 1-position with a 2,6-dimethylphenyl group and at the 4-position with a 1-(2-phenylethyl)benzimidazol-2-yl moiety. [] The exact spatial arrangement and conformation of the molecule are not provided in the available literature.
The proposed mechanism of action for 1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one involves binding to the active site of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [] By inhibiting AChE, this compound is hypothesized to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. [] This mechanism is relevant for potential applications in Alzheimer's disease, where cholinergic deficits are implicated in cognitive decline. []
The primary application explored for 1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one is as a potential therapeutic agent for Alzheimer's disease. [] This application stems from its proposed mechanism of action as an acetylcholinesterase inhibitor, which could potentially ameliorate cholinergic deficits associated with the disease. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4